molecular formula C19H19ClN2O3 B2561494 N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide CAS No. 2034571-60-1

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide

Cat. No.: B2561494
CAS No.: 2034571-60-1
M. Wt: 358.82
InChI Key: JYEVIAHIQQKIMA-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-5-chlorophenyl)-2-morpholinoacetamide is a specialized chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzophenone core, a structural motif prevalent in the synthesis of various pharmacologically active molecules . The 2-benzoyl-5-chlorophenyl group is a known precursor in the development of benzodiazepine frameworks, suggesting this morpholinoacetamide derivative may serve as a key intermediate in the design and synthesis of novel bioactive compounds or as a scaffold for the development of chemical libraries . The incorporation of the morpholine ring, a common pharmacophore, can influence the compound's physicochemical properties and binding affinity, making it a valuable reagent for researchers exploring new chemical entities in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals with appropriate safety precautions and refer to the supplied Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(2-benzoyl-5-chlorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c20-15-6-7-16(19(24)14-4-2-1-3-5-14)17(12-15)21-18(23)13-22-8-10-25-11-9-22/h1-7,12H,8-11,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEVIAHIQQKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide typically involves the reaction of 2-benzoyl-5-chloroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Dissolving 2-benzoyl-5-chloroaniline in a suitable solvent such as dichloromethane.
  • Adding morpholine and acetic anhydride to the solution.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoacetamide Moieties

The morpholinoacetamide group is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Key Structural Features Melting Point (°C) Spectral Data (Highlights) Reference ID
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-2-morpholinoacetamide Allyl, hydroxy, and benzofuran substituents; morpholine ring 147–149 LC-MS: m/z 405.1 [M + H]⁺
N-(2,3-Diphenylquinoxalin-6-yl)-2-morpholinoacetamide (4h) Quinoxaline core; diphenyl substituents 222–224 ¹H NMR (DMSO-d₆): δ 10.14 (s, NH), 8.61 (d, Ar-H); MS: m/z 425.18 [M + 1]⁺
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide Chloro and trifluoromethyl groups on phenyl ring N/A CAS: 297150-40-4 (structural data only)
4-Chloro-N-(2-chloro-5-(2-morpholinoacetamido)phenyl)benzamide Dichlorophenyl core; benzamide substituent N/A Molecular formula: C₂₁H₂₀Cl₂N₂O₃
N-(2-Fluoro-5-(dioxaborolane)phenyl)-2-morpholinoacetamide Fluorine and boronic ester groups N/A Molecular formula: C₁₈H₂₆BFN₂O₄; MS: m/z 364.22 [M + H]⁺
Key Observations:
  • Melting Points: Compounds with extended aromatic systems (e.g., quinoxaline in 4h ) exhibit higher melting points (222–224°C) compared to benzofuran derivatives (147–149°C ), likely due to enhanced intermolecular π-π stacking and hydrogen bonding.
  • Electron-Withdrawing Substituents : The presence of chlorine (in the target compound and CAS 297150-40-4 ) and trifluoromethyl groups may enhance metabolic stability but reduce solubility compared to analogs with hydrophilic groups like hydroxy or morpholine.

Functional Group Impact on Properties

  • Morpholine Ring : Enhances water solubility due to its polar nature, as seen in compound 16 .
  • Boronic Esters : Introduce reactivity for targeted drug delivery (e.g., in proteolysis-targeting chimeras) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-benzoyl-5-chlorophenyl)-2-morpholinoacetamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction. For analogs, pyrimidine intermediates are often prepared by reacting 2-chloroquinoline derivatives with substituted benzoyl chlorides, followed by coupling with morpholinoacetamide under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves controlling reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants. Yields (51–73%) are improved by recrystallization from ethanol or acetonitrile .

Q. Which spectroscopic techniques are critical for characterizing This compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • IR Spectroscopy : Expect peaks for NH (3234–3353 cm⁻¹), C=O (1688–1698 cm⁻¹), and C-Cl (729–731 cm⁻¹) .
  • ¹H/¹³C NMR : Key signals include morpholino protons (δ 2.63–2.68 ppm for N(CH₂)₂, δ 3.42–3.49 ppm for O(CH₂)₂), aromatic protons (δ 6.71–8.44 ppm), and the acetamide CH₂ (δ 3.90–3.96 ppm). Carbonyl carbons appear at δ 163–173 ppm .
  • LCMS : Molecular ion peaks (e.g., m/z 475 [M⁺]) confirm molecular weight .

Q. How should researchers assess the purity and elemental composition of This compound?

  • Methodology : Use elemental analysis (CHN) to compare calculated vs. experimental values (e.g., C: 63.09% calc. vs. 63.17% found). Complementary techniques include HPLC (≥95% purity) and melting point determination (188–226°C for analogs) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for This compound derivatives in anticancer research?

  • Methodology : Synthesize analogs with varying substituents (e.g., nitro, methoxy, halogen groups) and test antiproliferative activity against cancer cell lines (A549, HeLa). SAR studies reveal meta-chloro substituents enhance activity compared to para-substituted analogs. Use IC₅₀ values (e.g., 8.64–13.87 μM) and molecular docking to prioritize derivatives .

Q. How can molecular docking simulations elucidate the binding interactions of This compound with biological targets like c-Met kinase?

  • Methodology : Employ software like AutoDock Vina or Schrödinger Suite. Docking studies for analogs show hydrogen bonding between the morpholinoacetamide fragment and Asp1164, alongside π–π interactions with Met1160. Validate predictions with mutagenesis or crystallography .

Q. What methodologies are recommended for identifying and characterizing degradation products of This compound under stress conditions?

  • Methodology : Perform forced degradation (acid/base hydrolysis, oxidation, photolysis) and analyze products via LC-MS/MS. For analogs, degradation pathways involve cleavage of the morpholinoacetamide group, forming products like DP-1 and DP-2 (identified by m/z shifts and fragmentation patterns) .

Q. How do researchers resolve contradictions in reported biological activity data for This compound analogs across different studies?

  • Methodology : Replicate experiments using standardized protocols (e.g., MTT assay conditions, cell passage numbers). Conduct meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Cross-validate with orthogonal assays (e.g., Western blot for target inhibition) .

Q. What electrochemical characterization techniques are applicable to study the redox behavior of This compound?

  • Methodology : Use cyclic voltammetry (CV) in acetonitrile with a glassy carbon electrode. Analogs exhibit quasi-reversible redox peaks (Epa ≈ 0.8–1.2 V vs. Ag/AgCl) corresponding to oxidation of the benzoyl group. Electrochemical impedance spectroscopy (EIS) can assess charge-transfer resistance .

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